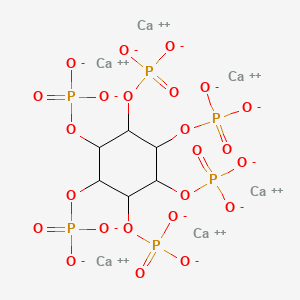

Phytate de calcium

Vue d'ensemble

Description

La Phytine, également connue sous le nom d'hexakisphosphate de myo-inositol, est un composé naturel que l'on trouve dans les graines de plantes, les céréales et les légumineuses. Elle sert de principale forme de stockage du phosphore dans les plantes et est souvent appelée acide phytique lorsqu'elle est sous sa forme d'acide libre. La Phytine est connue pour sa capacité à chélatiser les minéraux essentiels, ce qui en fait un composé important en nutrition et en agriculture.

Applications De Recherche Scientifique

La Phytine a un large éventail d'applications en recherche scientifique :

Nutrition et santé : La Phytine est reconnue pour ses propriétés antioxydantes et anti-inflammatoires. Il a été démontré qu'elle inhibait la cristallisation des sels de calcium, réduisant ainsi le risque de calcifications vasculaires et de calculs rénaux.

Agriculture : En agriculture, la Phytine est utilisée pour améliorer la valeur nutritionnelle des aliments pour animaux en améliorant la disponibilité du phosphore.

Industrie alimentaire : La Phytine est utilisée dans l'industrie alimentaire pour améliorer la biodisponibilité des minéraux dans les aliments à base de plantes.

Produits pharmaceutiques : La Phytine est utilisée dans le développement de nutraceutiques et de produits pharmaceutiques en raison de ses bienfaits pour la santé et de sa capacité à chélatiser les minéraux.

5. Mécanisme d'Action

La Phytine exerce ses effets principalement grâce à sa capacité à chélatiser les ions métalliques. En se liant à des minéraux tels que le calcium, le fer et le zinc, la Phytine peut inhiber leur absorption dans l'intestin, réduisant ainsi le risque de carences minérales. De plus, les propriétés antioxydantes de la Phytine contribuent à réduire le stress oxydatif et l'inflammation, contribuant ainsi à ses bienfaits pour la santé .

Mécanisme D'action

Target of Action

Calcium phytate, a calcium salt of phytic acid, primarily targets minerals such as calcium, iron, and other multivalent cations . It has a strong chelating ability, which allows it to bind with these minerals, forming complexes . This interaction plays a significant role in the metabolism of these minerals in the body.

Mode of Action

Calcium phytate interacts with its targets by forming complexes with them. This is facilitated by the calcium ion, which aids in the binding of myoinositol hexakisphosphate, creating a beneficial electrostatic environment in the phytase substrate-binding domain . This complex formation limits the bioavailability of the minerals, affecting their absorption and utilization in the body .

Biochemical Pathways

The primary biochemical pathway involving calcium phytate is the hydrolysis of phytic acid. Phytase, an enzyme, catalyzes the hydrolysis of phytic acid, releasing inorganic phosphorus, calcium, and other mineral nutrients . This process is crucial for the metabolism of phosphorus and other minerals in the body.

Pharmacokinetics

The pharmacokinetics of calcium phytate is largely influenced by its solubility. The solubility of the calcium salt of phytic acid is quite low, which impairs the absorption of calcium because calcium phytate precipitates in the intestine . This suggests that the absorption, distribution, metabolism, and excretion (ADME) properties of calcium phytate are significantly affected by its solubility.

Result of Action

The action of calcium phytate results in several molecular and cellular effects. It inhibits the absorption of essential trace elements and minerals, which can lead to deficiencies of calcium, iron, and zinc under certain dietary circumstances . It also has beneficial properties, such as acting as an antioxidant, anticancer agent, and inhibitor of calcium salt crystallization . Moreover, it prevents renal stone formation and reduces starch digestion .

Action Environment

The action of calcium phytate is influenced by various environmental factors. Its content in cereals, legumes, and oleaginous seeds varies widely, depending on the botanical variety, environmental or climatic growing conditions, use of phosphate fertilizers, and stage of maturation . In unrefined cereals, phytate is typically concentrated in the outer aleurone layer, except for maize, where it is mainly in the germ . These factors can affect the action, efficacy, and stability of calcium phytate in the body.

Analyse Biochimique

Biochemical Properties

Calcium phytate plays a crucial role in biochemical reactions, particularly in the storage and release of phosphorus. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes that interact with calcium phytate is phytase, which catalyzes the hydrolysis of phytate to release inorganic phosphate . This interaction is essential for the bioavailability of phosphorus in monogastric animals, which lack sufficient phytase activity in their digestive systems . Additionally, calcium phytate can chelate metal ions such as calcium, magnesium, zinc, and iron, forming complexes that affect the bioavailability of these minerals .

Cellular Effects

Calcium phytate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to have antioxidant properties, which can protect cells from oxidative stress . Calcium phytate also affects cell signaling by modulating the activity of calcium-dependent enzymes and proteins . Furthermore, it can influence gene expression by altering the availability of essential minerals required for transcriptional regulation . In terms of cellular metabolism, calcium phytate can inhibit the crystallization of calcium salts, thereby preventing the formation of kidney stones .

Molecular Mechanism

At the molecular level, calcium phytate exerts its effects through various binding interactions with biomolecules. It can bind to metal ions, forming stable complexes that inhibit the absorption of these ions in the gastrointestinal tract . This binding interaction is particularly significant for calcium, iron, and zinc, as it reduces their bioavailability . Calcium phytate also inhibits the activity of certain enzymes by chelating their metal cofactors, thereby preventing enzymatic reactions . Additionally, it can modulate gene expression by affecting the availability of minerals required for transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium phytate can change over time due to its stability and degradation. Calcium phytate is relatively stable under acidic conditions but can degrade in alkaline environments . Long-term studies have shown that calcium phytate can have sustained effects on cellular function, particularly in terms of mineral bioavailability and antioxidant properties . In vitro and in vivo studies have demonstrated that calcium phytate can maintain its chelating properties over extended periods, thereby continuously influencing mineral absorption and cellular metabolism .

Dosage Effects in Animal Models

The effects of calcium phytate vary with different dosages in animal models. At low doses, calcium phytate can enhance mineral absorption and improve overall health . At high doses, it can lead to mineral deficiencies due to its strong chelating properties . Studies have shown that excessive intake of calcium phytate can result in adverse effects such as reduced bone mineralization and impaired growth in animals . Therefore, it is essential to determine the optimal dosage to balance its beneficial and adverse effects.

Metabolic Pathways

Calcium phytate is involved in several metabolic pathways, particularly those related to phosphorus and mineral metabolism. It interacts with enzymes such as phytase, which hydrolyzes phytate to release inorganic phosphate . This process is crucial for the bioavailability of phosphorus in monogastric animals . Additionally, calcium phytate can affect metabolic flux by altering the availability of essential minerals required for various biochemical reactions . It can also influence metabolite levels by chelating metal ions and preventing their participation in metabolic pathways .

Transport and Distribution

Calcium phytate is transported and distributed within cells and tissues through various mechanisms. It can be absorbed in the gastrointestinal tract and transported to different tissues via the bloodstream . Within cells, calcium phytate can interact with transporters and binding proteins that facilitate its movement and localization . It can also accumulate in specific tissues, such as bones and kidneys, where it can influence mineral metabolism and cellular function .

Subcellular Localization

The subcellular localization of calcium phytate is essential for its activity and function. It can be found in various cellular compartments, including the cytoplasm, nucleus, and organelles . Calcium phytate can be directed to specific compartments through targeting signals and post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biochemical effects .

Méthodes De Préparation

La Phytine peut être extraite de matières végétales telles que le son de riz et le son de blé en utilisant différentes méthodes. Les méthodes de préparation courantes comprennent :

Addition d'alcali : Cette méthode consiste à ajouter un alcali à la matière végétale pour extraire la Phytine. Le produit obtenu conserve une composition minérale similaire à la matière végétale d'origine.

Addition de sel de calcium : L'ajout de sels de calcium à la matière végétale facilite l'extraction de la Phytine, ce qui donne un produit à teneur accrue en calcium.

Addition de sel de magnésium : Semblable à la méthode du sel de calcium, celle-ci implique l'ajout de sels de magnésium pour améliorer le processus d'extraction.

Précipitation à l'éthanol : Cette méthode utilise l'éthanol pour précipiter la Phytine de la matière végétale, ce qui donne un produit à teneur en calcium et magnésium plus faible, mais à teneur en fer plus élevée.

Analyse Des Réactions Chimiques

La Phytine subit diverses réactions chimiques, notamment :

Hydrolyse : La Phytine peut être hydrolysée par l'enzyme phytase, se décomposant en inositol et en phosphate inorganique.

Chélation : La Phytine a une forte affinité pour la liaison avec les ions métalliques tels que le calcium, le magnésium, le fer et le zinc, formant des complexes insolubles.

Oxydation et réduction : La Phytine peut participer à des réactions d'oxydoréduction, bien que celles-ci soient moins fréquentes que l'hydrolyse et la chélation.

Comparaison Avec Des Composés Similaires

La Phytine est souvent comparée à d'autres phosphates d'inositol, tels que :

Pentakisphosphate d'inositol (IP5) : Similaire à la Phytine, mais avec un groupe phosphate de moins, l'IP5 possède également des propriétés chélatrices mais est moins efficace que la Phytine.

Tetrakisphosphate d'inositol (IP4) : Avec quatre groupes phosphate, l'IP4 est un autre agent chélateur, mais il est moins communément trouvé dans la nature que la Phytine.

Triphosphate d'inositol (IP3) : Ce composé possède trois groupes phosphate et joue un rôle dans les voies de signalisation cellulaire, mais il a une capacité chélatrice limitée par rapport à la Phytine.

La capacité unique de la Phytine à lier plusieurs ions métalliques et sa présence dans un large éventail d'aliments à base de plantes en font un composé d'intérêt majeur dans divers domaines de la recherche et de l'industrie.

Activité Biologique

Calcium phytate, also known as calcium inositol hexaphosphate (Ca-InsP6), is a naturally occurring compound found predominantly in seeds, grains, and legumes. It has garnered attention for its diverse biological activities, including antioxidant properties, potential anticancer effects, and its role in mineral absorption. This article explores the biological activity of calcium phytate, supported by recent research findings and case studies.

Overview of Calcium Phytate

Calcium phytate is the calcium salt of phytic acid, which is a storage form of phosphorus in many plant tissues. Although traditionally considered an anti-nutrient due to its ability to chelate minerals, recent studies have highlighted its beneficial effects on human health.

Biological Activities

1. Antioxidant Properties

Calcium phytate exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cancer and cardiovascular diseases .

2. Anticancer Potential

Research indicates that calcium phytate may inhibit cancer cell proliferation. For instance, a study demonstrated that inositol hexaphosphate (IP6), a component of calcium phytate, can induce apoptosis in cancer cells by entering through pinocytosis and modulating intracellular signaling pathways .

3. Mineral Absorption Modulation

While calcium phytate can inhibit the absorption of certain minerals such as zinc and iron when consumed in high amounts , it also plays a role in preventing pathological calcification. Recent findings suggest that it may help reduce the formation of kidney stones and vascular calcifications by inhibiting calcium oxalate crystallization .

Case Studies

-

Osteogenesis Reversal in Diabetes

A study investigated the effects of calcium phytate on bone marrow mesenchymal stem cells (BMSCs) under high glucose conditions simulating diabetes mellitus. Results showed that treatment with calcium phytate significantly enhanced osteogenic differentiation and improved bone healing in diabetic rats by activating the MAPK/JNK signaling pathway . -

Cardiovascular Health

A randomized clinical trial assessed the impact of sodium phytate on cardiovascular calcification in patients undergoing hemodialysis. The study found that sodium phytate reduced cardiovascular calcification markers, suggesting a protective effect against vascular stiffness and related complications .

Data Tables

Propriétés

IUPAC Name |

hexacalcium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.6Ca/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEXVRDUEAJUGY-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Ca6O24P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40998952 | |

| Record name | Hexacalcium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40998952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

888.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White powder; [MSDSonline] | |

| Record name | Calcium phytate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4173 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightyl sol in water | |

| Record name | CALCIUM PHYTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Free flowing white powder | |

CAS No. |

7776-28-5, 3615-82-5 | |

| Record name | Calcium phytate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium magnesium salt (1:?:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexacalcium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40998952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium fytate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), calcium magnesium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PHYTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1WK0T5S7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM PHYTATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/962 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Calcium Phytate and where is it found?

A1: Calcium phytate is the calcium salt of phytic acid, a naturally occurring compound found in plant seeds, particularly in cereal grains, legumes, and nuts. It serves as the primary storage form of phosphorus in these plants.

Q2: How does Calcium Phytate affect the bioavailability of minerals?

A2: Calcium phytate is known to bind to certain minerals, such as zinc, iron, and calcium, forming insoluble complexes in the digestive tract. This binding can significantly reduce their absorption and bioavailability, potentially leading to mineral deficiencies. []

Q3: How does Calcium Phytate impact phosphorus availability?

A3: While Calcium Phytate stores phosphorus, its phosphorus is not readily available to monogastric animals, including humans and pigs, due to the lack of the enzyme phytase needed to break down the phytate molecule. []

Q4: What is the role of phytase in relation to Calcium Phytate?

A4: Phytase is an enzyme that can break down phytic acid, releasing the bound phosphorus and minerals and making them available for absorption. []

Q5: How can the bioavailability of phosphorus and minerals from Calcium Phytate be improved?

A5: Dietary supplementation with phytase enzyme is a common strategy to improve phosphorus and mineral bioavailability from phytate-rich diets for both humans and animals. [] Certain bacterial strains, such as those belonging to the Paenibacillus genus, have shown the ability to dissolve Calcium Phytate, releasing soluble phosphate. [, , ]

Q6: What is the mechanism by which Calcium Phytate acts as a corrosion inhibitor?

A6: Calcium Phytate acts as a corrosion inhibitor by forming a protective layer on the surface of metals. This layer prevents corrosive agents, such as chloride ions, from reaching the metal surface and causing corrosion. This property has been studied in the context of protecting stainless steel reinforcement in concrete structures, particularly in marine environments where chloride exposure is a significant concern. []

Q7: How effective is Calcium Phytate in preventing corrosion?

A7: Research has shown that Calcium Phytate can significantly reduce the corrosion of stainless steel. Studies have demonstrated a reduction in corrosion rates of up to 90% with the addition of small amounts of Calcium Phytate. []

Q8: How does the structure of Calcium Phytate contribute to its corrosion-inhibiting properties?

A8: The molecule possesses multiple phosphate groups, which have a strong affinity for metal ions. This allows Calcium Phytate to effectively bind to the metal surface, forming a stable protective layer. [, ]

Q9: How is Calcium Phytate used in the conservation of iron gall ink documents?

A9: Calcium Phytate is used to treat iron gall ink corrosion on paper and parchment documents. It works by binding to free iron ions, which are responsible for the degradation of cellulose over time, thus preventing further damage. [, , ]

Q10: How effective is Calcium Phytate in treating iron gall ink corrosion?

A10: While no treatment provides complete protection against ink corrosion, Calcium Phytate combined with calcium bicarbonate has shown promising results in stabilizing iron ions and preventing further migration, especially when compared to untreated documents. [, ]

Q11: Are there any limitations to using Calcium Phytate for treating iron gall ink corrosion?

A11: Applying aqueous solutions, including Calcium Phytate, to fragile documents carries risks of damage. This has led to exploration of alternative application methods like flotation and specialized drying techniques. []

Q12: How does Calcium Phytate interact with iron in the context of iron gall ink?

A12: Calcium Phytate forms a stable complex with free iron(II) ions present in the ink. This prevents the iron from catalyzing the oxidative degradation of cellulose in the paper. []

Q13: Can Calcium Phytate be used to remove iron contamination from paper prior to hydrogen peroxide bleaching?

A14: Yes, research suggests Calcium Phytate can be used as a pre-treatment before hydrogen peroxide bleaching. By complexing with iron ions, it helps prevent cellulose degradation and color reversion often caused by free iron during the bleaching process. []

Q14: Are there other potential benefits of using Calcium Phytate as a pre-treatment before hydrogen peroxide bleaching?

A15: In addition to its iron-complexing properties, Calcium Phytate may offer further benefits as a pre-treatment by acting as a buffer and antioxidant, further protecting the paper during the bleaching process. []

Q15: How does Calcium Phytate compare to other treatments for iron gall ink corrosion?

A16: Compared to some traditional treatments like deacidification alone, Calcium Phytate combined with calcium bicarbonate demonstrates a better ability to preserve the structural integrity of the paper while limiting iron ion migration. [, ]

Q16: Can Calcium Phytate be used to enhance zinc bioavailability in phytate-rich diets?

A17: While Calcium Phytate itself binds to zinc and reduces its bioavailability, research suggests that caseinophosphopeptides can mitigate this effect. They achieve this by forming nanocomplexes with both Calcium Phytate and zinc, making zinc more absorbable. []

Q17: How does the presence of Calcium Phytate affect the growth of mycorrhizal fungi?

A18: Mycorrhizal fungi form symbiotic relationships with plant roots and can access phosphorus from phytate. Studies show that the presence of Calcium Phytate can promote the growth of these fungi, potentially enhancing phosphorus uptake by plants. []

Q18: How can Calcium Phytate be synthesized?

A19: Calcium Phytate can be synthesized by reacting phytic acid, extracted from sources like rice bran, with calcium carbonate and calcium hydroxide under controlled conditions. The resulting precipitate is then calcined to obtain Calcium Phytate powder. []

Q19: What are the potential applications of Calcium Phytate nanoparticles?

A20: Calcium Phytate nanoparticles have shown potential for use in biomedical applications, such as drug delivery systems and imaging agents, due to their biocompatibility and stability. []

Q20: How can the size of Calcium Phytate nanoparticles be controlled during synthesis?

A21: The size of Calcium Phytate nanoparticles can be adjusted by controlling the ratio of calcium to phytate during synthesis. []

Q21: Can Calcium Phytate be used as a component in biosensors?

A22: Research indicates that Calcium Phytate can be used to immobilize enzymes, such as horseradish peroxidase, on electrode surfaces, creating sensitive and stable biosensors for detecting various analytes, including hydrogen peroxide. []

Q22: What are the advantages of using Calcium Phytate in biosensor applications?

A23: Calcium Phytate offers good biocompatibility, promoting enzyme activity, and strong adhesion properties, ensuring the stability and sensitivity of the biosensor. [, ]

Q23: What is the potential of using microorganisms for Calcium Phytate production?

A24: Microorganisms, particularly certain bacteria and fungi, can produce phytase, which can be used to convert phytic acid into Calcium Phytate. This approach offers a more sustainable and environmentally friendly alternative to chemical synthesis methods. [, ]

Q24: Can Calcium Phytate be extracted from industrial wastewater?

A25: Yes, research has shown that it's feasible to extract Calcium Phytate from wastewater generated by starch production plants, offering a valuable byproduct and reducing environmental pollution. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.